Cas no 72518-21-9 (Methyl 3-bromo-2-fluoro-5-methylbenzoate)
Methyl 3-bromo-2-fluoro-5-methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-bromo-2-fluoro-5-methylbenzoate
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- MDL: MFCD12911494
- Inchi: 1S/C9H8BrFO2/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4H,1-2H3
- InChI Key: HVCJSUMMDPCARW-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=O)OC)C=C(C)C=1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- XLogP3: 2.9
- Topological Polar Surface Area: 26.3
Methyl 3-bromo-2-fluoro-5-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009616-250mg |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 97% | 250mg |
$470.40 | 2023-09-01 | |
| Alichem | A015009616-500mg |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 97% | 500mg |
$790.55 | 2023-09-01 | |
| Alichem | A015009616-1g |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| abcr | AB518096-250mg |
Methyl 3-bromo-2-fluoro-5-methylbenzoate; . |
72518-21-9 | 250mg |
€298.30 | 2025-04-16 | ||
| abcr | AB518096-5g |
Methyl 3-bromo-2-fluoro-5-methylbenzoate; . |
72518-21-9 | 5g |
€1802.40 | 2025-04-16 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264140-500mg |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 98% | 500mg |
¥3933.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264140-1g |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 98% | 1g |
¥4191.00 | 2024-05-02 | |
| Ambeed | A1707162-1g |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 98% | 1g |
$832.0 | 2025-04-17 | |
| abcr | AB518096-500 mg |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 500MG |
€390.40 | 2022-07-29 | ||
| abcr | AB518096-1 g |
Methyl 3-bromo-2-fluoro-5-methylbenzoate |
72518-21-9 | 1g |
€526.60 | 2022-07-29 |
Methyl 3-bromo-2-fluoro-5-methylbenzoate Suppliers
Methyl 3-bromo-2-fluoro-5-methylbenzoate Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on Methyl 3-bromo-2-fluoro-5-methylbenzoate
Methyl 3-Bromo-2-Fluoro-5-Methylbenzoate: A Comprehensive Overview
Methyl 3-bromo-2-fluoro-5-methylbenzoate, also known by its CAS number 72518-21-9, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is a derivative of benzoic acid, featuring a methyl ester group and a unique substitution pattern on the aromatic ring. The presence of bromine, fluorine, and methyl groups at specific positions on the benzene ring imparts distinctive chemical properties, making it a valuable molecule for various applications.
The structure of methyl 3-bromo-2-fluoro-5-methylbenzoate is characterized by a benzene ring with substituents at the 2, 3, and 5 positions. The fluorine atom at position 2, the bromine atom at position 3, and the methyl group at position 5 create a highly symmetrical yet chemically reactive system. This substitution pattern not only influences the compound's physical properties but also plays a crucial role in its reactivity under different chemical conditions.
Recent studies have highlighted the potential of methyl 3-bromo-2-fluoro-5-methylbenzoate in the synthesis of advanced materials. Researchers have explored its use as a precursor in the preparation of functional polymers and organic semiconductors. The bromine and fluorine substituents are particularly valuable in these applications due to their electron-withdrawing effects, which enhance the electronic properties of the resulting materials.
In addition to its role in materials science, methyl 3-bromo-2-fluoro-5-methylbenzoate has shown promise in medicinal chemistry. Its unique substitution pattern makes it an attractive candidate for drug design, particularly in the development of compounds targeting specific biological pathways. Recent research has focused on its potential as a lead compound for anti-cancer drugs, where its ability to modulate cellular signaling pathways has been extensively studied.
The synthesis of methyl 3-bromo-2-fluoro-5-methylbenzoate typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. The choice of reagents and reaction conditions is critical to achieving high yields and ensuring the desired regioselectivity. Recent advancements in catalytic methods have further optimized these synthesis routes, making them more efficient and environmentally friendly.
From an analytical perspective, methyl 3-bromo-2-fluoro-5-methylbenzoate has been extensively studied using modern spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into its molecular structure and dynamic behavior. For instance, recent NMR studies have revealed unique coupling patterns between the halogenated substituents, shedding light on their electronic interactions.
In terms of environmental impact, researchers have begun investigating the biodegradation pathways of methyl 3-bromo-2-fluoro-5-methylbenzoate. Understanding its persistence in natural environments is crucial for assessing its potential ecological risks. Preliminary findings suggest that while the compound exhibits moderate biodegradability under aerobic conditions, its halogenated substituents may influence this process significantly.
The application of methyl 3-bromo-2-fluoro-5-methylbenzoate extends beyond traditional chemical synthesis. Its use as a versatile building block in organic synthesis has opened new avenues for creating complex molecular architectures. For example, recent work has demonstrated its utility in constructing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.
In conclusion, methyl 3-bromo-2-fluoro-5-methylbenzoate (CAS No:72518-21-9) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique substitution pattern and reactivity make it an invaluable tool for researchers seeking to push the boundaries of organic chemistry and materials science. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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